2-chloro-4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
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Overview
Description
2-chloro-4-[5-[[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-furanyl]benzoic acid is a member of benzoic acids and an organohalogen compound.
Scientific Research Applications
Inhibitory Activity in Aminoglycoside Resistance
2-Chloro-4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid has been identified as a potential inhibitor in aminoglycoside resistance, specifically targeting AAC(6')-Ib, an important aminoglycoside resistance enzyme. This compound was found to exhibit micromolar activity in inhibiting the acetylation of kanamycin A, a common aminoglycoside antibiotic (Lin et al., 2013).
Application in Pigment Dispersion for Inkjet Printing
The compound is also explored in the field of pigment dispersion for inkjet applications. It was synthesized and applied to pigments like Pigment Yellow 74 (PY-74) and Pigment Yellow 150 (PY-150), showing improved dispersion properties and storage stability in pigment ink. This application leverages its property to reduce particle aggregation by increasing polarity (Song et al., 2017).
Development of Novel Heterocyclic Ligands
This chemical also plays a role in the development of novel heterocyclic ligands. It has been used to create polydentate heterocyclic with different donor atom systems, contributing to the preparation of new complexes with Pd(II). These complexes have been characterized for their potential applications in various fields including catalysis and pharmaceuticals (Kareem, Mohsein, & Majeed, 2019).
Antimicrobial Activity
Research has been conducted on linked heterocyclics containing this compound, showing significant antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. This indicates its potential as an effective antimicrobial agent (Reddy et al., 2010).
Properties
Molecular Formula |
C23H15ClN2O6 |
---|---|
Molecular Weight |
450.8 g/mol |
IUPAC Name |
2-chloro-4-[5-[(Z)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C23H15ClN2O6/c1-12-2-5-14(6-3-12)26-21(28)17(20(27)25-23(26)31)11-15-7-9-19(32-15)13-4-8-16(22(29)30)18(24)10-13/h2-11H,1H3,(H,29,30)(H,25,27,31)/b17-11- |
InChI Key |
SJUSNSIEIKNHNB-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)/C(=O)NC2=O |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C(=O)NC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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